![molecular formula C34H19F6O4P B6593800 (11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 791616-59-6](/img/structure/B6593800.png)
(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin is a useful research compound. Its molecular formula is C34H19F6O4P and its molecular weight is 636.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Optoelectronics and OLED Materials
Research on BODIPY-based materials, which share structural motifs with many complex organic compounds, reveals their potential in organic optoelectronics, particularly as active materials in organic light-emitting diodes (OLEDs). The structural design and synthesis of such materials have led to significant advancements in OLEDs, including applications as near-IR emitters and in sensors, organic thin-film transistors, and organic photovoltaics (Squeo & Pasini, 2020).
Environmental Pollutants and Endocrine Disruptors
The study of environmental pollutants, particularly endocrine disruptors like Bisphenol A and its analogs found in plastics, provides insights into the ecological and health impacts of synthetic organic compounds. These chemicals, due to their hormonal activity, can affect reproductive organs and have raised concerns about their effects on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Advanced Oxidation Processes
The degradation of pharmaceuticals and organic pollutants using advanced oxidation processes (AOPs) is an area of significant research. This includes studies on acetaminophen degradation by AOPs, highlighting the importance of understanding the degradation pathways, by-products, and biotoxicity of complex organic molecules (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Flame Retardants and Environmental Safety
The occurrence and environmental safety of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food are subjects of extensive research. These studies highlight the need for more research on the occurrence, environmental fate, and toxicity of such compounds to ensure safety and minimize ecological impact (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Catalysis
Research on the use of metal cation-exchanged clays as catalysts for organic synthesis reveals the potential for innovative chemical reactions and environmentally friendly processes. These catalysts have been used in various organic synthesis applications, demonstrating the versatility and potential of advanced materials in catalysis (Tateiwa & Uemura, 1997).
Propiedades
IUPAC Name |
13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H19F6O4P/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-11-15-24(16-12-20)34(38,39)40/h1-18H,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTAZMHSXLJOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19F6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

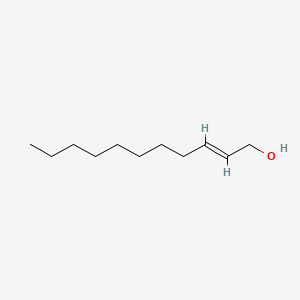
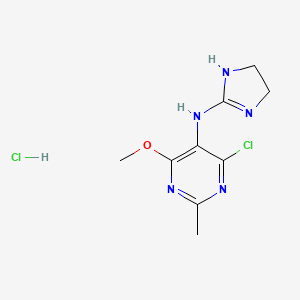


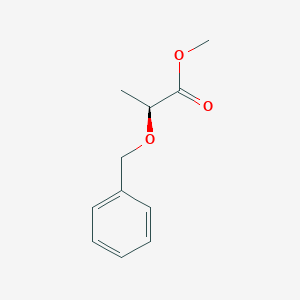
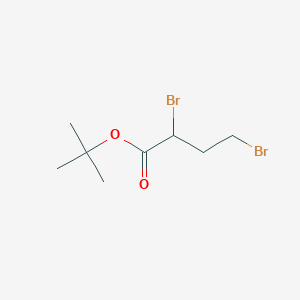

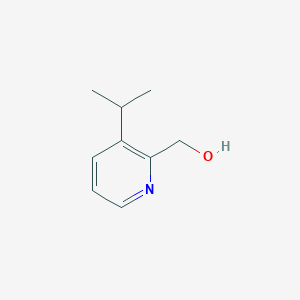


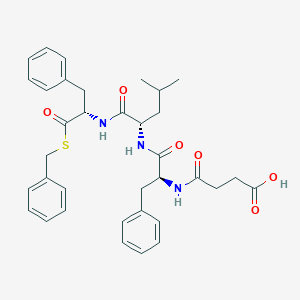
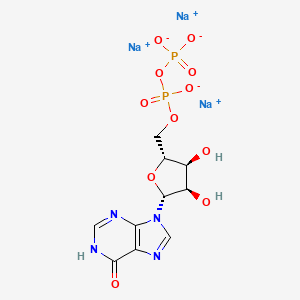

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)